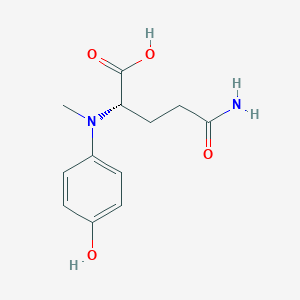
Nmgghb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nmgghb, also known by its chemical name 4-hydroxybutanoic acid, is a compound with a wide range of applications in various fields. It is a naturally occurring neurotransmitter and a depressant drug. This compound is a precursor to gamma-aminobutyric acid, glutamate, and glycine in certain brain areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Nmgghb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gamma-butyrolactone.
Reduction: It can be reduced to 1,4-butanediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Sodium borohydride is a typical reagent.
Substitution: Various halogenating agents can be used.
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-butanediol.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Nmgghb has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role as a neurotransmitter.
Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.
Industry: Employed in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-hydroxybutyric acid: Shares similar properties and applications.
Gamma-butyrolactone: A precursor to Nmgghb.
1,4-Butanediol: Can be converted to this compound through oxidation.
Uniqueness
This compound is unique due to its dual role as both a neurotransmitter and a depressant drug. Its ability to act on multiple receptors in the brain distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
75596-72-4 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
LJEQJKDRBQGIOF-JTQLQIEISA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


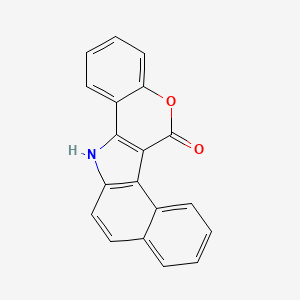
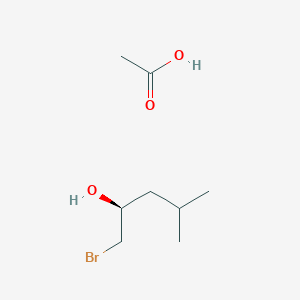
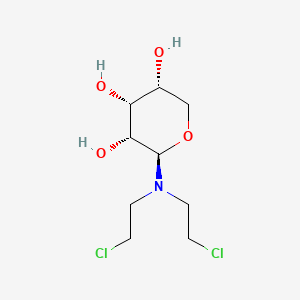
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
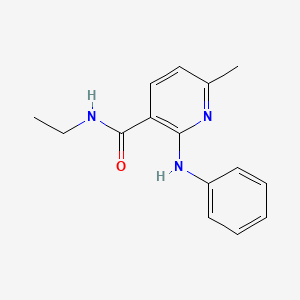
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)

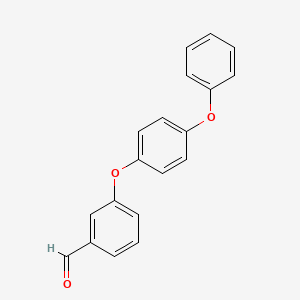
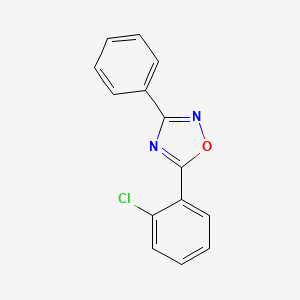
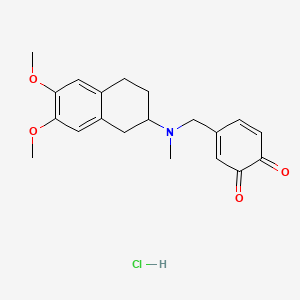
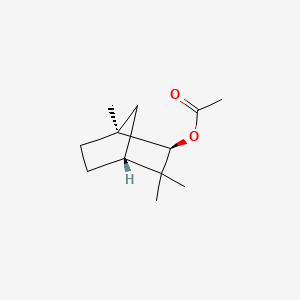
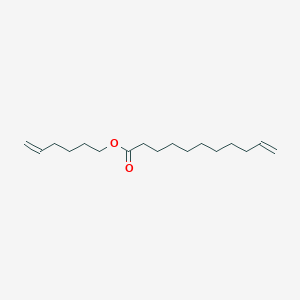
![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

